N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide
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Overview
Description
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide is a synthetic organic compound with a complex structure It contains a fluorinated phenyl ring, a piperidinoacetamide moiety, and a methylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide typically involves multiple steps. One common route starts with the fluorination of a phenyl ring, followed by the introduction of the piperidinoacetamide group through amide bond formation. The methylpiperazino group is then added via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidinoacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinoacetamide derivatives and fluorinated phenyl compounds. Examples include:
- N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
Uniqueness
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenyl ring enhances its stability and binding affinity, while the piperidinoacetamide moiety provides versatility in chemical modifications .
Properties
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O/c1-21-9-11-23(12-10-21)17-6-5-15(13-16(17)19)20-18(24)14-22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQBVIOPDNNVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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